bis(furan-2-yl)-1,3-thiazol-2-amine

Übersicht

Beschreibung

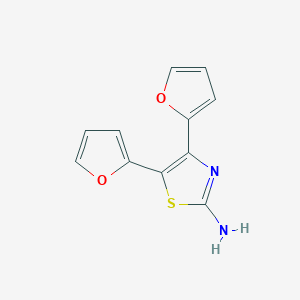

bis(furan-2-yl)-1,3-thiazol-2-amine is a heterocyclic compound with the molecular formula C11H8N2O2S and a molecular weight of 232.26 . This compound features a thiazole ring substituted with two furan rings and an amine group, making it an interesting subject for various scientific studies and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of bis(furan-2-yl)-1,3-thiazol-2-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminothiazole with furfural in the presence of a catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade solvents, and employing continuous flow reactors to enhance yield and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

bis(furan-2-yl)-1,3-thiazol-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the furan and thiazole rings.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid.

Reduction: Sodium borohydride in methanol.

Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products Formed

Oxidation: Formation of corresponding furan and thiazole oxides.

Reduction: Formation of reduced amine derivatives.

Substitution: Formation of halogenated derivatives.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Mechanisms of Action

Research indicates that bis(furan-2-yl)-1,3-thiazol-2-amine derivatives exhibit significant cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation. For instance, compounds derived from this scaffold have shown potent activity against human liver hepatocellular carcinoma (HepG2) and leukemia cell lines, with IC50 values indicating strong cytotoxicity .

Case Studies

A study synthesized a series of bis(furan-2-yl)-1,3-thiazol-2-amines and evaluated their anticancer properties. The results demonstrated that certain derivatives exhibited selective toxicity towards cancer cells while sparing normal cells. Notably, the presence of specific substituents on the thiazole ring enhanced the anticancer activity, suggesting a structure-activity relationship that could guide future drug design .

Antimicrobial Properties

Broad-Spectrum Activity

Bis(furan-2-yl)-1,3-thiazol-2-amines have been investigated for their antimicrobial properties against a range of pathogens. Studies have shown that these compounds possess significant antibacterial activity against Gram-positive and Gram-negative bacteria, as well as antifungal effects against strains like Candida albicans and Aspergillus niger .

In Vitro Studies

In vitro evaluations revealed that derivatives of bis(furan-2-yl)-1,3-thiazol-2-amines exhibited minimum inhibitory concentration (MIC) values comparable to standard antibiotics. For example, certain fluorinated derivatives displayed enhanced antibacterial activity against Staphylococcus aureus and Escherichia coli, highlighting their potential as new antimicrobial agents .

Antioxidant Activity

Mechanisms and Benefits

The antioxidant properties of bis(furan-2-yl)-1,3-thiazol-2-amines are attributed to their ability to scavenge free radicals and inhibit lipid peroxidation. This activity is crucial in preventing oxidative stress-related diseases, including cancer and cardiovascular disorders .

Experimental Evidence

Research has demonstrated that these compounds can significantly reduce oxidative stress markers in cellular models. The antioxidant capacity was assessed using various assays, including DPPH radical scavenging and ferric reducing antioxidant power tests. Results indicated that certain bis(furan-2-yl)-1,3-thiazol-2-amines possess strong antioxidant capabilities .

Summary Table of Applications

| Application | Activity Type | Target Pathogens/Cells | Key Findings |

|---|---|---|---|

| Anticancer | Cytotoxicity | HepG2, leukemia cells | Selective toxicity with IC50 values < 10 µM |

| Antimicrobial | Bactericidal/Fungicidal | S. aureus, E. coli, C. albicans | MIC values comparable to standard antibiotics |

| Antioxidant | Free radical scavenging | Cellular models | Significant reduction in oxidative stress markers |

Wirkmechanismus

The mechanism of action of bis(furan-2-yl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The furan and thiazole rings allow for π-π stacking interactions, while the amine group can form hydrogen bonds with target molecules .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Thiazole: A simpler analog with a single thiazole ring.

Furan: A simpler analog with a single furan ring.

2-Aminothiazole: A precursor in the synthesis of bis(furan-2-yl)-1,3-thiazol-2-amine.

Uniqueness

This compound is unique due to its dual furan substitution on the thiazole ring, which imparts distinct electronic and steric properties. This makes it a valuable compound for studying structure-activity relationships and developing new chemical entities .

Biologische Aktivität

Introduction

Bis(furan-2-yl)-1,3-thiazol-2-amine is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its biological properties, including antimicrobial and anticancer activities, and discusses relevant research findings and case studies.

Chemical Structure and Synthesis

The compound features a unique arrangement of two furan rings attached to a thiazole moiety, which enhances its biological reactivity. The general structure can be represented as follows:

Synthetic Pathways

Various synthetic methods have been developed to obtain this compound and its derivatives. Common methods include:

- Condensation Reactions : Involving furan derivatives and thiazole precursors.

- Cyclization Techniques : Utilizing different reagents to facilitate the formation of the thiazole ring.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various pathogens, demonstrating promising antibacterial effects. For instance:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.22 - 0.25 μg/mL |

| Escherichia coli | Range varies based on derivative |

These findings suggest that the compound could serve as a lead for developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of this compound has also been extensively studied. Various derivatives have shown cytotoxic effects against several cancer cell lines:

The structure-activity relationship (SAR) studies indicate that modifications in the furan or thiazole rings can significantly enhance cytotoxicity against cancer cells .

The mechanisms by which this compound exerts its biological effects include:

- Enzyme Inhibition : Compounds derived from this compound have shown potential as inhibitors of enzymes such as α-glucosidase, which is crucial in glucose metabolism.

- Cell Cycle Arrest : Studies indicate that certain derivatives can induce cell cycle arrest in cancer cells, leading to apoptosis .

- Reactive Oxygen Species (ROS) Generation : The compound may promote ROS production in cancer cells, contributing to its cytotoxic effects .

Study 1: Antimicrobial Evaluation

In a recent study, this compound was evaluated for its antimicrobial efficacy against clinical isolates of Staphylococcus aureus. The results demonstrated significant inhibition of bacterial growth at low concentrations, indicating its potential as an effective antimicrobial agent .

Study 2: Anticancer Properties

A series of derivatives were synthesized and tested against various cancer cell lines. One derivative exhibited an IC50 value of 8 μM against HepG2 cells, highlighting the importance of structural modifications in enhancing anticancer activity .

Eigenschaften

IUPAC Name |

4,5-bis(furan-2-yl)-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O2S/c12-11-13-9(7-3-1-5-14-7)10(16-11)8-4-2-6-15-8/h1-6H,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEWXZBHBTDAGQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=C(SC(=N2)N)C3=CC=CO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90368621 | |

| Record name | 4,5-Di-furan-2-yl-thiazol-2-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90368621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

722467-73-4 | |

| Record name | 4,5-Di-furan-2-yl-thiazol-2-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90368621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.